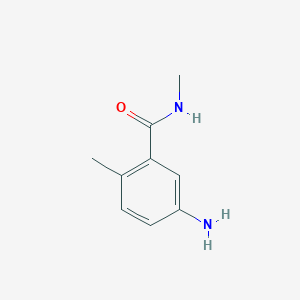

5-Amino-2,N-dimethylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of 5-Amino-2,N-dimethylbenzamide involves several steps. The process starts with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . Further steps involve nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Molecular Structure Analysis

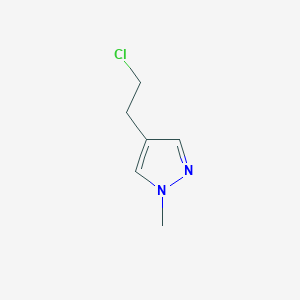

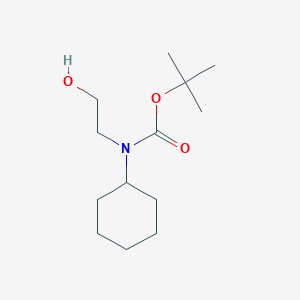

The molecular structure of this compound is characterized by the presence of an amide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Physical and Chemical Properties Analysis

This compound is a solid compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol.Relevant Papers One relevant paper discusses the pharmacological characterization of a newly synthesized compound similar to this compound . The compound was found to be a potent inhibitor of NCX3, a sodium-calcium exchanger, and could be useful in studying the role of NCX3 in controlling calcium homeostasis under physiological and pathological conditions .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : 5-Amino-2,N-dimethylbenzamide has been synthesized through various techniques. Zhang Zho (2014) detailed its synthesis from 7-methylisatin, achieving a 62% yield and 99.6% purity through chlorination, oxidation, and ammonolysis (Zhang Zho, 2014). Similarly, Lin Xue (2013) improved the synthesis process using thionyl chloride instead of phosgene, investigating the influence of various factors on the reaction (Lin Xue, 2013).

Characterization in Compound Formation : The compound has been characterized in the formation of other chemicals, such as Chloranthraniliprole, as demonstrated by Zheng Jian-hong (2012), where it was used in a reaction with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Zheng Jian-hong, 2012).

Chemical Properties and Applications

Structural Analysis : H. Karlsen et al. (2002) studied the structural properties of N,N-dimethylbenzamide and its analogs, focusing on the rotation barriers around carbon-amino nitrogen bonds, which are vital for understanding their chemical behavior (H. Karlsen et al., 2002).

Imaging Agent Synthesis : Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a potential serotonin transporter imaging agent, demonstrating the utility of derivatives of this compound in medical imaging (G. G. Shiue et al., 2003).

Electroluminescent Materials : Hidekaru Doi et al. (2003) developed novel classes of emitting amorphous molecular materials, which include derivatives of this compound, showcasing its use in advanced material sciences (Hidekaru Doi et al., 2003).

HDAC Inhibition in Neurodegenerative Diseases : B. Shan et al. (2014) identified that members of the 2-aminobenzamide class, which includes this compound, show promise as histone deacetylase (HDAC) inhibitors for treating neurodegenerative diseases like Friedreich’s ataxia and Huntington’s disease (B. Shan et al., 2014).

Mechanism of Action

Target of Action

The primary target of 5-amino-N,2-dimethylbenzamide is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes .

Mode of Action

5-amino-N,2-dimethylbenzamide: interacts with its target, the ryanodine receptor, by binding to it and activating it . This activation leads to an increase in the intracellular calcium levels, causing an imbalance in the calcium homeostasis . The disruption in calcium balance leads to paralysis and eventual death of the insect .

Biochemical Pathways

The action of 5-amino-N,2-dimethylbenzamide affects the calcium signaling pathway . By activating the ryanodine receptor, it causes an influx of calcium ions into the cytoplasm . This influx disrupts the normal functioning of various cellular processes that depend on calcium signaling .

Result of Action

The molecular and cellular effects of 5-amino-N,2-dimethylbenzamide ’s action primarily involve disruption of calcium homeostasis . This disruption leads to a range of effects, from muscle paralysis to cell death, contributing to its insecticidal activity .

Biochemical Analysis

Biochemical Properties

5-Amino-2,N-dimethylbenzamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an impurity of Cyantraniliprole, a compound that activates ryanodine receptors causing mortality in invertebrate pests . The interactions of this compound with these receptors highlight its significance in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a role in necroptosis and ferroptosis . This inhibition affects cell death pathways, demonstrating the compound’s impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits HSP90, blocking the activation of RIPK1 kinase and promoting chaperone-mediated autophagy (CMA), which in turn degrades GPX4 and reduces ferroptosis . These interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in various studies. For example, it has been noted that the compound can cause severe liver injury and multiple organ dysfunction over time due to occupational exposure . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including toxic or adverse effects at high doses. For instance, high doses of similar compounds have been associated with severe liver injury and multiple organ dysfunction . These findings emphasize the need for careful dosage management in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been identified as an impurity of Cyantraniliprole, which acts on ryanodine receptors . These interactions highlight the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. For instance, it has been shown to enter the human body through the skin and respiratory tract during industrial production, leading to multiple organ injuries . These findings underscore the importance of understanding the compound’s transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, it has been shown to promote chaperone-mediated autophagy, which involves the lysosome-associated membrane protein 2a . These interactions highlight the significance of subcellular localization in the compound’s function.

Properties

IUPAC Name |

5-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBLRZEQRGODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

amine](/img/structure/B1443346.png)